4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Chemical Reactions Analysis
Pyrazoles are known for their broad spectrum of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is used in synthesizing various chemical derivatives. For instance, Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and its derivatives, significant as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Structural and Spectral Investigations
- Experimental and Theoretical Studies : Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into their molecular interactions (Viveka et al., 2016).
Dynamic Properties and Polymorphism
- Structure and Dynamic Properties : Infantes et al. (2013) discussed the structure and dynamic properties of simple pyrazole-4-carboxylic acids, including their polymorphism and solid-state proton transfer, enhancing understanding of their physical characteristics (Infantes et al., 2013).
Nonlinear Optical Materials
- Potential in Nonlinear Optics : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their potential as nonlinear optical materials, indicating diverse applications beyond typical chemical synthesis (Chandrakantha et al., 2013).
Pharmaceutical Research
- Drug Molecule Design : Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, including derivatives of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, to analyze their activities and interactions, underscoring its significance in pharmaceutical research (Shubhangi et al., 2019).
Catalysis and Chemical Reactions
- Catalysis and Synthesis : Yan et al. (2012) explored the use of 5-chloro-1,3-dimethylpyrazole in catalytic C4 arylation and C5 arylation reactions, demonstrating its role in facilitating complex chemical syntheses (Yan et al., 2012).
Future Directions
Given the wide range of pharmacological activities of pyrazole derivatives, future research could focus on exploring new synthesis methods, investigating their biological activities, and developing new drugs based on these compounds . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCNPVBDEITWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344870 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
98198-65-3 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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